Dbco-Bodipy FL

Übersicht

Beschreibung

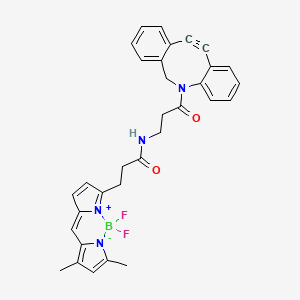

Dbco-bodipy FL is a photostable borondipyrromethene for FAM (fluorescein) channel . This is a DBCO (azadibenzocyclooctyne) derivative for copper-free click chemistry reaction with azides . It is an orange solid with a molecular weight of 592.49 and a molecular formula of C35H35N4BF2O2 . It is soluble in DMF, DMSO, and DCM .

Synthesis Analysis

The synthesis of this compound involves the use of copper-free click chemistry . The synthesis of similar compounds, such as 4-[11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoic acid, also known as dibenzoazacyclooctyne (DBCO) or aza-dibenzocyclooctyne (ADIBO), has been optimized for large-scale preparations of at least 10 g with an overall yield of 42% .

Molecular Structure Analysis

This compound has a unique structure that includes a borondipyrromethene core and a dibenzocyclooctyne group . The structure of this compound has been studied using techniques such as NMR 1H and HPLC-MS .

Chemical Reactions Analysis

This compound is used in copper-free click chemistry reactions with azides . These reactions are highly efficient and specific, enabling fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .

Physical And Chemical Properties Analysis

This compound has absorption and emission wavelengths that correspond to those of fluorescein (FAM), but it is significantly more photostable . Its excitation/absorption maximum is at 503 nm, and its emission maximum is at 509 nm . It has a fluorescence quantum yield of 0.97 .

Wissenschaftliche Forschungsanwendungen

Krebsdiagnostik und -therapie

Dbco-Bodipy FL-Derivate wurden ausgiebig auf ihr Potenzial in der Krebsdiagnostik und -therapie untersucht. Ihre starke Absorption und Emission im sichtbaren und nahinfraroten Bereich machen sie ideal für den Einsatz als fluoreszierende Sonden in der Krebsbildgebung {svg_1}. Diese Verbindungen können mit anderen Molekülen konjugiert werden, um spezifische Krebszellen anzusprechen, was eine präzise Bildgebung und eine potenzielle gezielte Therapie ermöglicht. Die Photostabilität und Fluoreszenz von this compound tragen auch zu seiner Wirksamkeit in der Photodynamischen Therapie bei, bei der es durch Licht aktiviert werden kann, um eine zytotoxische Wirkung speziell in Krebszellen zu erzeugen {svg_2}.

Bioimaging von Lysosomen

Im Bereich der Zellbiologie wurde this compound für die Bioimaging von Lysosomen in lebenden Zellen verwendet {svg_3}. Die pH-abhängige Fluoreszenzanhebung der Verbindung ermöglicht es ihr, als Sonde zu fungieren, die Lysosomen selektiv markieren kann, die für das Verständnis der zellulären Dynamik und Funktionen entscheidend sind. Diese Anwendung ist besonders wichtig für die Untersuchung von Lysosomalen Speicherkrankheiten und die Überwachung der Wirksamkeit therapeutischer Interventionen {svg_4}.

Fluoreszierende Markierung in der biologischen Forschung

Die strukturelle Vielseitigkeit von this compound macht es zu einem Eckpfeiler für die fluoreszierende Markierung in der biologischen Forschung. Es kann so synthetisiert werden, dass es an verschiedene Biomoleküle gebunden wird, wodurch Forscher biologische Prozesse in Echtzeit mit hoher zeitlicher und räumlicher Auflösung verfolgen und beobachten können. Diese Anwendung ist entscheidend für das Verständnis komplexer zellulärer Mechanismen und die Entwicklung neuer diagnostischer Werkzeuge {svg_5}.

Sensing-Anwendungen

Die einzigartigen photophysikalischen Eigenschaften von this compound wurden für Sensing-Anwendungen genutzt. Forscher haben Sensoren auf Basis von this compound entwickelt, die Veränderungen in der Umgebung, wie z. B. pH-Werte, das Vorhandensein von Metallionen oder andere Analyten, erkennen können. Diese Sensoren werden in der Umweltüberwachung sowie in der medizinischen Diagnostik eingesetzt, um Biomarker von Krankheiten zu erkennen {svg_6}.

Plattform für die Medikamentenentwicklung

Die Flexibilität und die ausgeprägten photophysikalischen Eigenschaften von this compound haben es zu einer attraktiven Plattform für die Medikamentenentwicklung gemacht. Es kann funktionalisiert werden, um die Spezifität und Empfindlichkeit zu verbessern, was es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Therapeutika macht. Sein Einsatz in der Medikamentenentwicklung reicht von der ersten Screeningphase bis zu den letzten Phasen der präklinischen Studien {svg_7}.

Fortschrittliche Theranostik

This compound wird im aufstrebenden Bereich der Theranostik eingesetzt, wo therapeutische und diagnostische Fähigkeiten kombiniert werden. Es kann verwendet werden, um Verbindungen zu erzeugen, die nicht nur Krankheiten behandeln, sondern auch Echtzeit-Bildgebungs-Feedback liefern, wodurch die Überwachung der Behandlungswirksamkeit ermöglicht wird. Diese Doppelfunktionalität ist besonders vorteilhaft in der personalisierten Medizin, wo die Behandlung auf die Reaktion des Patienten zugeschnitten und angepasst werden kann {svg_8}.

Wirkmechanismus

Target of Action

DBCO-BODIPY FL is a derivative of DBCO (dibenzocyclooctyne) and BODIPY FL (borondipyrromethene). The primary targets of this compound are various functional groups in biological systems, particularly azides . DBCO is a cyclooctyne that exhibits excellent reactivity, enabling it to undergo copper-free click reactions with these functional groups .

Mode of Action

This compound interacts with its targets through copper-free click chemistry reactions . This interaction results in the formation of stable covalent bonds with target molecules, enabling precise molecular connections . The BODIPY FL component of the compound provides excellent fluorescence properties, including a high fluorescence quantum yield, photostability, and a broad excitation/emission spectrum .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific targets within the biological system. The compound’s ability to label proteins and other biomolecules can provide valuable insights into their distribution and dynamic changes within cells . This makes this compound a powerful tool for studying protein function and cellular processes .

Pharmacokinetics

Its solubility in dmf, dmso, and dcm suggests that it may have good bioavailability.

Result of Action

The result of this compound’s action is the labeling of target biomolecules, enabling their visualization within cells . This allows for the study of their distribution, dynamic changes, and roles in various cellular processes . The compound’s excellent fluorescence properties enhance the sensitivity and accuracy of these studies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C and protected from light to maintain its stability . Short-term exposure to ambient temperature is possible, but prolonged exposure should be avoided . These factors can influence the compound’s action, efficacy, and stability in biological systems.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Dbco-bodipy FL plays a crucial role in biochemical reactions, particularly in copper-free click chemistry. This compound contains DBCO groups that enable it to react with azides through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules without the need for toxic copper catalysts. This compound interacts with various enzymes, proteins, and other biomolecules, including sialic acids on cell surfaces . The nature of these interactions involves covalent bonding, which ensures stable and specific labeling of target molecules.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is commonly used for cell imaging and tracking, as its strong fluorescence signal allows for high-resolution visualization of cellular structures and dynamics . This compound influences cell function by enabling the study of cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to label cell surface sialic acids, providing insights into cell-cell interactions and tumor metastasis processes . The compound’s ability to label specific biomolecules without interfering with cellular functions makes it a valuable tool in cell biology research.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo copper-free click chemistry reactions with azides. The DBCO group in this compound reacts with azides to form stable triazole linkages, enabling the covalent attachment of the dye to target biomolecules . This reaction is highly specific and occurs under mild conditions, making it suitable for labeling live cells and tissues. Additionally, the BODIPY FL component provides strong fluorescence, allowing for the detection and imaging of labeled biomolecules. The combination of these properties makes this compound an effective tool for studying molecular interactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is known for its photostability, which ensures consistent fluorescence signals during imaging experiments . Prolonged exposure to light and other environmental factors can lead to degradation of the dye, potentially affecting its performance. Long-term studies have shown that this compound maintains its labeling efficiency and fluorescence properties over extended periods, making it suitable for both short-term and long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound is well-tolerated at low to moderate doses, with minimal toxic or adverse effects . At high doses, this compound may exhibit toxicity, leading to potential adverse effects on cellular function and overall health. It is important to determine the optimal dosage for specific applications to minimize any potential risks while maximizing the compound’s labeling and imaging capabilities.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s fluorescence properties and labeling efficiency. Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical and cellular studies.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s small size and hydrophobic nature allow it to diffuse across cell membranes and accumulate in specific cellular compartments . This compound can also bind to proteins and other biomolecules, influencing its localization and distribution within cells. These properties make it an effective tool for studying the transport and distribution of biomolecules in biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, depending on the presence of targeting signals . For example, this compound can be used to label proteins in the cytoplasm, nucleus, or other organelles, providing valuable information on the spatial distribution of biomolecules. The ability to target specific subcellular locations enhances the utility of this compound in cellular and molecular research.

Eigenschaften

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29BF2N4O2/c1-22-19-23(2)38-30(22)20-28-14-13-27(39(28)33(38,34)35)15-16-31(40)36-18-17-32(41)37-21-26-9-4-3-7-24(26)11-12-25-8-5-6-10-29(25)37/h3-10,13-14,19-20H,15-18,21H2,1-2H3,(H,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFDIEDTPCWBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29BF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

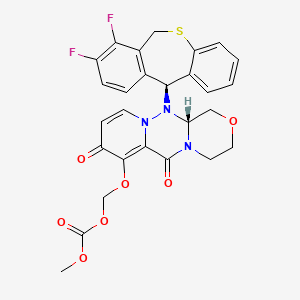

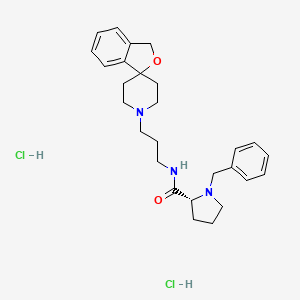

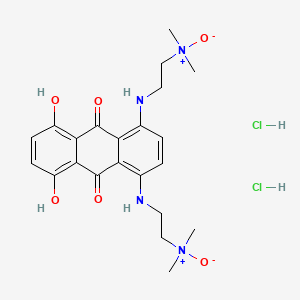

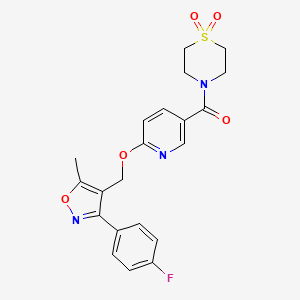

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B605921.png)

![3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B605925.png)

![2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol](/img/structure/B605927.png)